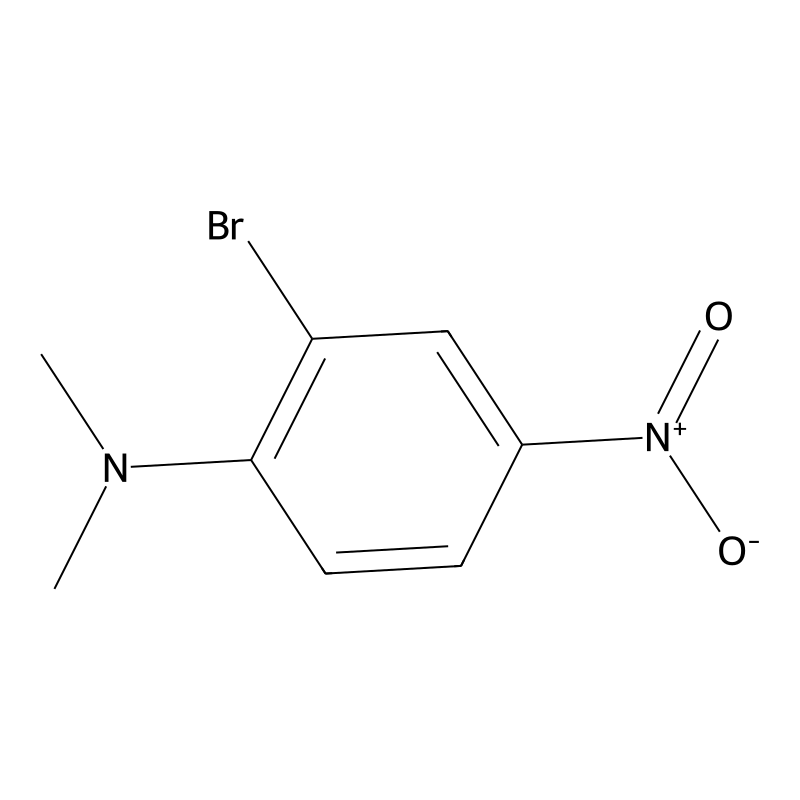

2-bromo-N,N-dimethyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Determination of Iodine Content

Scientific Field: Analytical Chemistry

Summary of the Application: 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine content .

Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific sample being analyzed, the general process involves using 4-Bromo-N,N-dimethylaniline as an internal standard in a chemical assay.

Results or Outcomes: The results of these assays provide a quantitative measure of the iodine content in the sample.

2-Bromo-N,N-dimethyl-4-nitroaniline is an organic compound characterized by the molecular formula . This compound is a derivative of aniline, featuring a bromine atom substituted at the second position of the benzene ring, two methyl groups attached to the nitrogen atom, and a nitro group at the fourth position. Its structure can be represented as follows:

The compound is recognized for its utility in organic synthesis and as an intermediate in the production of various chemicals. Its unique structural features contribute to its diverse reactivity and applications in chemical processes.

There is no documented information on a specific mechanism of action for 2-bromo-N,N-dimethyl-4-nitroaniline in biological systems.

Due to limited research, specific safety information is not readily available. However, considering the presence of a nitro group, the compound should be handled with care as nitroaromatics can be explosive []. Standard laboratory safety practices for handling chemicals are recommended.

Future Research Directions

- Investigation into the synthesis and purification methods for 2-bromo-N,N-dimethyl-4-nitroaniline.

- Exploration of its reactivity in various nucleophilic substitution reactions.

- Evaluation of its potential as an internal standard for iodine determination in different matrices.

- Assessment of its safety profile and appropriate handling procedures.

Note:

- The information provided is based on current scientific understanding and available data for similar compounds.

- Further research is needed to fully characterize 2-bromo-N,N-dimethyl-4-nitroaniline.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions. This property allows for the synthesis of a range of derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides, facilitating further functionalization.

- Oxidation Reactions: Although less common due to the electron-withdrawing nature of the nitro group, oxidation reactions can occur, leading to various products depending on the conditions used.

These reactions highlight the compound's versatility as a building block in organic chemistry.

The biological activity of 2-bromo-N,N-dimethyl-4-nitroaniline is primarily linked to its interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to reactive intermediates that interact with biological macromolecules. This interaction may affect enzyme activity or receptor binding, making it a candidate for studies related to pharmacology and toxicology.

Synthetic Routes

The synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline typically involves a multi-step process:

- Nitration: N,N-dimethylaniline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the para position.

- Bromination: The nitrated product undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide, resulting in the incorporation of the bromine atom at the ortho position relative to the amino group.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, improving yield and purity.

2-Bromo-N,N-dimethyl-4-nitroaniline finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

- Research: The compound is utilized in studies involving biochemical interactions and synthetic methodologies.

- Material Science: It may be incorporated into materials requiring specific electronic or optical properties due to its functional groups.

Interaction studies involving 2-bromo-N,N-dimethyl-4-nitroaniline focus on its binding affinity with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (dimethylamino) groups allows for diverse interactions with proteins and enzymes. These studies are crucial for understanding its potential therapeutic applications and toxicity profiles.

Similar Compounds- 2-Bromo-N,N-dimethyl-4-aminobenzene: This compound has an amino group instead of a nitro group, affecting its reactivity and potential applications.

- 4-Bromo-N,N-dimethyl-2-nitroaniline: Here, the positions of the bromine and nitro groups are swapped compared to 2-bromo-N,N-dimethyl-4-nitroaniline.

- 2-Chloro-N,N-dimethyl-4-nitroaniline: This compound substitutes chlorine for bromine while retaining similar structural features.

Uniqueness

The uniqueness of 2-bromo-N,N-dimethyl-4-nitroaniline lies in its specific substitution pattern, which influences its reactivity profile. The combination of an electron-withdrawing nitro group and an electron-donating dimethylamino group allows for a range of chemical transformations that are not possible with other similar compounds. This distinctiveness makes it particularly valuable in organic synthesis and research applications.

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for this compound is 2-bromo-N,N-dimethyl-4-nitroaniline, reflecting the substitution pattern on the benzene ring. The molecular structure consists of a benzene ring bearing three distinct substituents: a bromo group at the 2-position, a dimethylamino group at the 1-position, and a nitro group at the 4-position relative to the amino nitrogen. This substitution pattern creates a compound with mixed electronic effects, where the electron-withdrawing nitro and bromo groups are positioned ortho and para to the electron-donating dimethylamino functionality.

The structural representation reveals a planar aromatic system with the dimethylamino group providing electron density to the ring, while the nitro group serves as a strong electron-withdrawing substituent. The bromo substituent adds both steric bulk and electronic effects that influence the compound's reactivity and physical properties. The SMILES notation for this compound is CN(C)C1=C(C=C(C=C1)N+[O-])Br, which provides a unique linear representation of its molecular connectivity.

CAS Registry Number and Alternative Chemical Identifiers

The compound is officially registered under CAS number 64230-23-5, which serves as its primary chemical identifier in international databases and regulatory systems. Additional standardized identifiers include the DSSTox Substance ID DTXSID70397196 and the DSSTox Chemical ID DTXCID00348055, which are used by the U.S. Environmental Protection Agency for toxicity and environmental fate assessments. The compound is also catalogued in the Nikkaji chemical database under the number J3.195.627G, reflecting its inclusion in Japanese chemical registry systems.

The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3, providing a standardized representation that enables unambiguous identification across different chemical databases and software systems. The corresponding InChIKey is SITKZBWMJBVSID-UHFFFAOYSA-N, which serves as a shortened hash of the full InChI string for efficient database searching and cross-referencing.

Molecular Formula and Weight Validation

The molecular formula of 2-bromo-N,N-dimethyl-4-nitroaniline is C8H9BrN2O2, representing a total of 22 atoms with specific elemental composition. Multiple authoritative sources confirm the molecular weight as 245.07 g/mol, calculated using standard atomic weights. The exact mass, determined through high-resolution mass spectrometry, is 243.98500 Da, providing precise molecular weight information essential for analytical identification and quantification.

The compound's elemental composition breaks down as follows: carbon (39.20%), hydrogen (3.70%), bromine (32.60%), nitrogen (11.43%), and oxygen (13.07%). This composition reflects the presence of the heavy bromine atom, which contributes significantly to the overall molecular weight and influences the compound's physical properties such as density and boiling point.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9BrN2O2 | |

| Molecular Weight | 245.07 g/mol | |

| Exact Mass | 243.98500 Da | |

| Elemental Composition | C: 39.20%, H: 3.70%, Br: 32.60%, N: 11.43%, O: 13.07% |

Synonymous Designations in Chemical Databases

The compound is known by several synonymous designations across different chemical databases and commercial suppliers. The most commonly used alternative name is N,N-dimethyl 2-bromo-4-nitroaniline, which represents a slight variation in naming convention while maintaining the same chemical identity. Additional synonyms include 2-bromo-N,N-dimethyl-4-nitro-aniline and 2-Brom-4-nitro-N,N-dimethylanilin, reflecting German chemical nomenclature conventions.

Commercial chemical suppliers often use abbreviated designations such as DTXSID70397196 and DTXCID00348055 for regulatory compliance and inventory management purposes. The compound may also be referenced by its MDL number MFCD00179577 in some chemical databases, particularly those maintained by commercial chemical suppliers and research institutions. These various designations ensure proper identification and cross-referencing across different chemical information systems and regulatory databases.